molecular formula C8H13BrO2 B6179983 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers CAS No. 2680543-11-5

2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers

Cat. No.: B6179983
CAS No.: 2680543-11-5
M. Wt: 221.1
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Description

2-(bromomethyl)-5,8-dioxaspiro[35]nonane, a mixture of diastereomers, is a spirocyclic compound characterized by a unique bicyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromomethyl group into the spirocyclic framework . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution and other reactions. The spirocyclic structure provides rigidity and stability, making it an attractive building block for complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-5,8-dioxaspiro[3.5]nonane
  • 2-(iodomethyl)-5,8-dioxaspiro[3.5]nonane
  • 2-(hydroxymethyl)-5,8-dioxaspiro[3.5]nonane

Uniqueness

Compared to its analogs, 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the reactivity of the bromomethyl group, which allows for a broader range of chemical modifications. The presence of two oxygen atoms in the spirocyclic structure also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

2680543-11-5

Molecular Formula

C8H13BrO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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